2-Position Piperidine Substitution Is Essential for 5-HT7 Receptor Affinity: Comparison with 4-Position Scaffolds
The (aryloxy)ethyl-piperidine scaffold with substitution at the 2-position of piperidine has been systematically optimized for 5-HT7 receptor affinity across multiple lead series. Lead compound PZ-1129, which incorporates the 2-substituted piperidine scaffold analogous to the target compound, exhibits a Ki of 7 nM at 5-HT7 receptors with selectivity over 5-HT1A (Ki = 159 nM, 23-fold) and D2 (Ki = 24 nM, 3.4-fold) . In contrast, the related 4-position piperidine scaffold has been explored in different pharmacological contexts (e.g., FGFR modulation ) and lacks published evidence of comparable 5-HT7 affinity. The 3-position direct-attachment analog 3-(4-bromo-2-fluorophenoxy)piperidine (CAS 946726-15-4) has been described as a dopamine D3 receptor antagonist , indicating that the positional isomer directs receptor selectivity toward a different GPCR target entirely.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for the free base; scaffold represented by PZ-1129 (Ki = 7 nM at 5-HT7) |
| Comparator Or Baseline | 4-position piperidine analogs: no published 5-HT7 Ki data; 3-position direct-attachment analog: described as D3 antagonist |
| Quantified Difference | PZ-1129 shows 23-fold selectivity for 5-HT7 over 5-HT1A and 3.4-fold over D2; comparative data for 3- and 4-position isomers not available |
| Conditions | Radioligand binding assays using [3H]-5-CT for 5-HT7, [3H]-8-OH-DPAT for 5-HT1A, and [3H]-raclopride for D2 in HEK293 cells |
Why This Matters
Procurement of the 2-position isomer ensures access to the scaffold validated for 5-HT7 receptor programs; 3- or 4-position isomers direct toward D3 or FGFR pharmacology, respectively, requiring separate SAR validation.
